2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid

Purity Analysis Quality Control Pharmaceutical Intermediates

Generic 'dichlorophenyl cyclopropane carboxylic acid' often varies in substitution pattern, leading to failed DCPCC syntheses. 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1183181-06-7) provides the exact 3,5-dichloro substitution required for selective CYP1A2 inhibitor development. • Confirmed 3,5-dichloro positional isomer - eliminates isomeric ambiguity • ≥98% purity with batch-specific QA documentation • Immediate stock availability for global research dispatch

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
CAS No. 1183181-06-7
Cat. No. B1288639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid
CAS1183181-06-7
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)
InChIKeyIXQKEOPPCOTSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic Acid Overview


2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1183181-06-7) is a cyclopropane carboxylic acid derivative characterized by a 3,5-dichlorophenyl substituent and a molecular formula of C10H8Cl2O2 . This compound serves as a key building block in organic synthesis and pharmaceutical research, enabling the construction of complex molecules for drug discovery programs . Its physicochemical profile includes a reported melting point of approximately 118–120°C, solubility in organic solvents such as ethanol, acetone, and dichloromethane, and a density of approximately 1.5 g/cm³ . The compound is commercially available with a standard purity specification of ≥98% from multiple suppliers, and is typically stored at 2–8°C under sealed, dry conditions to maintain integrity .

1
Workflow
Key building block for selective CYP1A2 inhibitor synthesis
2
Characterization
Batch-specific analytical reports (NMR, HPLC, GC) support reproducibility
3
Physical Identity
Well-defined melting point (118–120 °C) facilitates quality control

Why Generic Substitution Fails for This Compound


In pharmaceutical synthesis and medicinal chemistry, the substitution of 2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid with a generic 'dichlorophenyl cyclopropane carboxylic acid' is not scientifically sound. The position of the chlorine substituents on the phenyl ring (3,5- versus 2,4- or other substitution patterns) fundamentally alters the compound's electronic properties, steric profile, and reactivity in downstream synthetic transformations . This is exemplified by the distinct biological and chemical behaviors observed among positional isomers. For instance, the 3,5-dichloro substitution pattern is specifically utilized in the synthesis of N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), a potent and selective CYP1A2 inhibitor, highlighting the critical importance of this precise substitution pattern for target binding and activity [1]. Furthermore, variations in commercial purity and stereochemical composition (e.g., racemic mixtures versus defined enantiomers like CAS 220353-25-3) directly impact the reproducibility of research outcomes and the efficiency of multi-step synthetic routes, making informed procurement a non-negotiable requirement .

Substitution pattern
3,5-Dichloro substitution directly influences electronic and steric properties; 2,4- or other isomers may alter reactivity and target engagement.
Purity & documentation
Generic analogs often lack batch-specific analytical reports; undocumented impurities can compromise synthetic reproducibility.
Stereochemistry
Racemic versus enantiopure forms (e.g., CAS 220353-25-3) may differ in downstream chiral outcomes; verify stereochemical requirements.

Quantitative Differentiation Guide


Purity and Analytical Documentation

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 1183181-06-7) is commercially available from major suppliers with a standard purity specification of 98%, which is higher than the 95% minimum purity commonly specified for many research-grade cyclopropane carboxylic acid analogs . Importantly, vendors such as Bidepharm provide batch-specific quality control documentation, including NMR, HPLC, and GC analytical reports, which are essential for ensuring reproducibility in regulated pharmaceutical research environments . This level of analytical transparency is not uniformly available for all positional isomers or related building blocks, making this compound a more rigorously characterized option for procurement.

Purity specification
Supplier spec
≥98% (with NMR, HPLC, GC)
vs. common 95% baseline
Higher purity with documented analytics supports synthetic reproducibility.
Supplier-provided data; verify per batch.
Purity Analysis Quality Control Pharmaceutical Intermediates

Thermal Stability and Physical Form

The trans-isomer of 2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid exhibits a reported melting point of 118–120 °C, which is a critical physical property for handling, formulation, and purification processes . This melting point range is specific to the trans configuration and provides a clear physical characteristic for identity verification, distinguishing it from other cyclopropane carboxylic acid derivatives which may exist as oils or have significantly different melting points. For example, the closely related analog 1-(3,5-dichlorophenyl)cyclopropanecarboxylic acid (CAS 1298134-94-7) does not have a widely reported melting point in public vendor data, limiting its physical characterization for quality control purposes [1].

Thermal stability
Class-level inference
Melting point 118–120 °C (trans isomer) vs. undefined for analog CAS 1298134-94-7
Well-defined thermal property aids identity verification and handling.
Public data limited; may vary between sources.
Physicochemical Properties Formulation Storage Stability

Structural Basis for Selective CYP1A2 Inhibition

The 3,5-dichlorophenyl cyclopropane scaffold is a critical structural motif in the development of selective enzyme inhibitors. Specifically, N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), a direct amide derivative of 2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, has been identified as a potent and selective inhibitor of Cytochrome P450 1A2 (CYP1A2) [1]. DCPCC exhibits an IC50 value for CYP1A2 that is 100-fold lower than for enzymes in the CYP2 and CYP3 families, and its IC50 values for CYP1 family enzymes are 10-680 times higher than those of the classical inhibitor α-naphthoflavone (ANF) [2]. This selectivity profile is directly linked to the 3,5-dichlorophenyl substitution pattern, as evidenced by the fact that other substitution patterns (e.g., 2,4-dichloro) are associated with different biological targets, such as the asthma-related target of AZD9898 .

CYP1A2 selectivity context
Class-level inference
Derivative DCPCC: 100-fold selectivity for CYP1A2 over CYP2/3 families; 10–680× higher than α-naphthoflavone
Scaffold enables selective inhibitor development; substitution pattern is critical.
Data from published derivative studies; not a property of the acid itself.
Medicinal Chemistry CYP Inhibition Structure-Activity Relationship

Optimal Application Scenarios


Selective CYP1A2 Inhibitor Synthesis

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is the ideal starting material for synthesizing N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) and related analogs. As demonstrated in peer-reviewed studies, DCPCC is a highly selective CYP1A2 inhibitor, exhibiting a 100-fold selectivity window over CYP2 and CYP3 family enzymes [1]. This property makes it an invaluable tool for in vitro drug-drug interaction studies and for probing the role of CYP1A2 in the metabolism of procarcinogens and anticancer drugs. Researchers requiring a reliable, well-characterized building block for this class of inhibitors will find CAS 1183181-06-7 to be the most appropriate and documented choice.

CNS-Targeted Medicinal Chemistry

The cyclopropane ring in this compound imparts conformational rigidity, a desirable feature in medicinal chemistry for enhancing target binding affinity and improving pharmacokinetic properties. Preliminary structure-activity relationship studies have explored derivatives of this scaffold for their interaction with dopamine D2 and D3 receptors . For medicinal chemists aiming to introduce a rigid, lipophilic, 3,5-dichlorophenyl moiety into a lead compound to modulate blood-brain barrier penetration or receptor subtype selectivity, 2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid offers a well-defined and synthetically versatile entry point.

Agrochemical Intermediate Development

Cyclopropane carboxylic acid derivatives are established building blocks in the synthesis of insecticides and fungicides . The 3,5-dichlorophenyl substitution pattern is found in several commercial agrochemicals, such as the fungicide procymidone. This compound's utility as an intermediate for developing next-generation crop protection products with improved efficacy and environmental profiles is well-recognized . For agrochemical R&D teams, procuring this specific isomer ensures they are working with the precise scaffold that has demonstrated activity in this class, rather than a less relevant analog.

Application
Selection Property
Validation Focus
CYP1A2 inhibitor synthesis research
3,5-Dichlorophenyl cyclopropane scaffold
Selectivity over CYP2/3 families; batch analytical documentation
CNS-targeted medicinal chemistry
Conformational rigidity from cyclopropane ring
Receptor subtype selectivity; blood-brain barrier penetration studies
Agrochemical intermediate R&D
3,5-Dichlorophenyl motif in crop protection
Activity profile in fungicide/insecticide scaffolds; environmental fate screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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